(1R)-1-Aminobutan-1-ol
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Overview
Description
(1R)-1-Aminobutan-1-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-1-Aminobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of (1R)-1-Aminobutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-Aminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-Aminobutan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form (1R)-1-Aminobutan-1-amine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (1R)-1-Aminobutan-1-chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: (1R)-1-Aminobutan-1-one.
Reduction: (1R)-1-Aminobutan-1-amine.
Substitution: (1R)-1-Aminobutan-1-chloride.
Scientific Research Applications
(1R)-1-Aminobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which (1R)-1-Aminobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(1S)-1-Aminobutan-1-ol: The enantiomer of (1R)-1-Aminobutan-1-ol, with similar chemical properties but different biological activity.
(1R)-1-Aminopropan-1-ol: A shorter-chain analog with similar reactivity but different physical properties.
(1R)-1-Amino-2-butanol: A structural isomer with a different arrangement of atoms, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or structural isomers. This makes it valuable in applications requiring precise stereochemical control.
Properties
CAS No. |
865816-22-4 |
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Molecular Formula |
C4H11NO |
Molecular Weight |
89.14 g/mol |
IUPAC Name |
(1R)-1-aminobutan-1-ol |
InChI |
InChI=1S/C4H11NO/c1-2-3-4(5)6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
InChI Key |
OZHIYEINSCNALY-SCSAIBSYSA-N |
Isomeric SMILES |
CCC[C@H](N)O |
Canonical SMILES |
CCCC(N)O |
Origin of Product |
United States |
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